Ethyl 3-(propylcarbamoylamino)benzoate
Description
Ethyl 3-(propylcarbamoylamino)benzoate is a benzoic acid derivative featuring a urea-functionalized propyl group (propylcarbamoylamino) at the 3-position of the aromatic ring, esterified with an ethyl group. This compound is structurally characterized by its dual functionalization: the ester group at the para position relative to the urea moiety introduces distinct electronic and steric effects.
Properties
IUPAC Name |
ethyl 3-(propylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-13(17)15-11-7-5-6-10(9-11)12(16)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXILVZVTBQRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 3-position substitution distinguishes Ethyl 3-(propylcarbamoylamino)benzoate from common ethyl benzoate derivatives. For example:
- Ethyl 4-substituted analogs (e.g., Ethyl 4-fluorobenzoate, Ethyl 4-cyanobenzoate) in exhibit electron-withdrawing groups (EWGs) at the para position, which enhance ester hydrolysis rates and alter solubility. In contrast, the 3-position urea group in the target compound introduces steric bulk and hydrogen-bond donor/acceptor sites, likely reducing hydrolysis kinetics but improving intermolecular interactions .
- Ethyl 4-(phenethylamino)benzoate derivatives (e.g., I-6230, I-6232 in ) feature amino-linked aromatic or heterocyclic groups (e.g., pyridazine, isoxazole) at the para position. These compounds prioritize π-π stacking and dipole interactions, whereas the 3-urea substituent in the target compound may favor stronger hydrogen bonding with biological targets .
Functional Group Comparisons
Table 1: Key Structural Features of Selected Analogs
Physicochemical and Reactivity Trends
- Solubility: Urea groups typically enhance water solubility due to hydrogen bonding. However, the propyl chain in the target compound may counteract this by increasing hydrophobicity. Para-substituted EWGs (e.g., cyano in Ethyl 4-cyanobenzoate) reduce solubility in polar solvents .
- Conversely, para-substituted EWGs accelerate ester hydrolysis compared to meta-substituted derivatives .
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